

# Discovery and synthesis of NBC19 compound

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## Compound of Interest

Compound Name: NBC19

Cat. No.: B2364002

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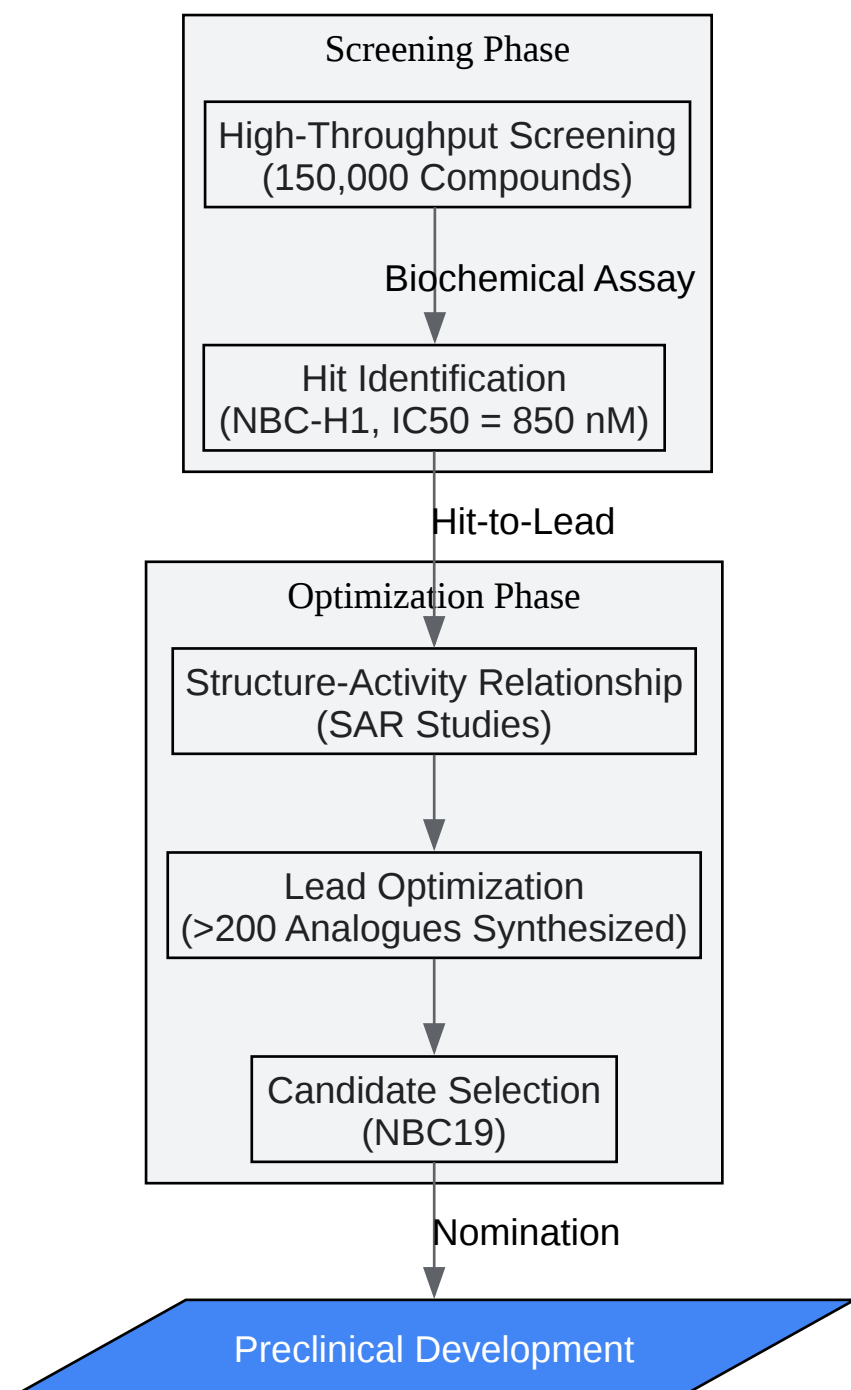
An in-depth analysis of the discovery, synthesis, and preclinical characterization of **NBC19**, a novel covalent inhibitor of Bruton's Tyrosine Kinase (BTK). This document provides a technical overview for researchers and drug development professionals, detailing the scientific journey from initial screening to candidate nomination.

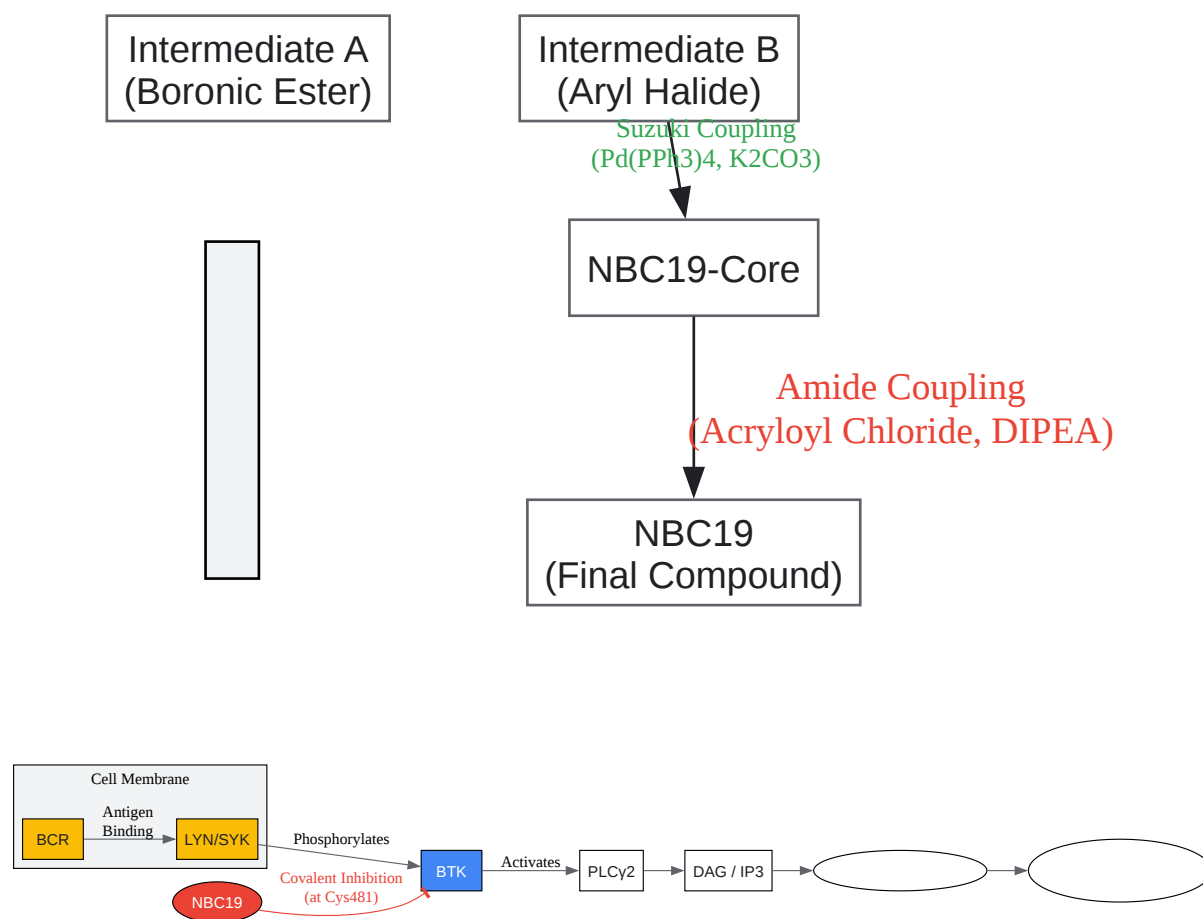
## Executive Summary

**NBC19** is a potent and selective, orally bioavailable, irreversible inhibitor of Bruton's Tyrosine Kinase (BTK), a clinically validated target in B-cell malignancies. Discovered through a high-throughput screening campaign followed by structure-guided optimization, **NBC19** targets the cysteine-481 residue in the BTK active site, leading to sustained inhibition of the B-cell receptor (BCR) signaling pathway. This guide outlines the discovery workflow, detailed synthesis protocols, key biological data, and the mechanism of action of **NBC19**.

## Discovery and Optimization

The discovery of **NBC19** originated from a high-throughput screen of an in-house library of 150,000 diverse small molecules against recombinant human BTK protein. The initial screen identified a hit compound, NBC-H1, with moderate potency. A subsequent medicinal chemistry campaign focused on structure-activity relationship (SAR) studies led to the synthesis of over 200 analogues. This effort culminated in the identification of **NBC19**, which demonstrated a superior profile in terms of potency, selectivity, and pharmacokinetic properties.





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